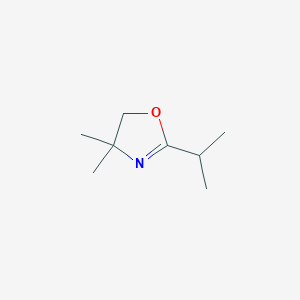

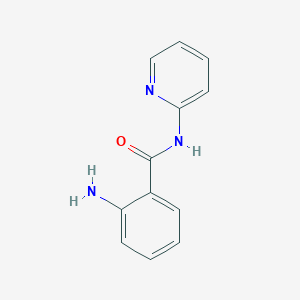

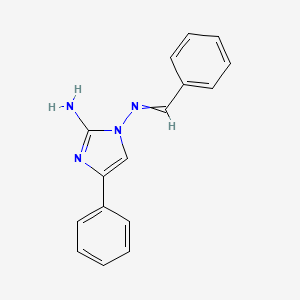

![molecular formula C17H14O3 B1296109 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one CAS No. 5408-46-8](/img/structure/B1296109.png)

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

Vue d'ensemble

Description

The compound 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a derivative of benzo[c]chromen-6-one, which is a class of compounds known for their diverse applications in various scientific fields such as analytical, environmental, and medicinal chemistry. These compounds have been the subject of research due to their fluorescence properties and their interactions with metals, which are of particular interest for the development of fluorescence probes .

Synthesis Analysis

The synthesis of related compounds, such as 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, has been achieved through various methods. One study demonstrated the synthesis of this compound and highlighted its fluorescent properties, which were enhanced in the presence of metals . Another approach to synthesizing similar compounds involves a one-pot three-component condensation process using aromatic aldehydes, malononitrile, and dimedone or 4-hydroxycoumarin, with starch solution acting as an efficient homogenous catalyst . This method offers the advantages of using a non-toxic and biodegradable catalyst, a simple work-up procedure, and a short reaction time.

Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-one derivatives is crucial in determining their fluorescent properties and their ability to interact with metals. The study of the racemic form of a related compound revealed that the presence of a substituent at the 4-position significantly affects the fluorescence characteristics of the molecule . This suggests that the molecular structure, particularly the substituents attached to the benzo[c]chromen-6-one system, plays a vital role in the compound's properties and potential applications.

Chemical Reactions Analysis

The chemical reactions of benzo[c]chromen-6-one derivatives, including their interactions with metals, are of significant interest. The research indicated that the compound displayed fluorescence enhancement when interacting with metals, which is a distinct behavior compared to other urolithins studied previously . This enhancement suggests potential applications in the development of selective sensors for metal ions, which could be valuable in various analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one and its derivatives are influenced by their molecular structures. The fluorescence properties, in particular, are sensitive to structural changes, as demonstrated by the substituent-dependent effects observed in the study . The synthesis method using starch solution as a catalyst also implies that the resulting compounds have favorable properties such as high yields and environmental friendliness due to the use of biodegradable catalysts .

Orientations Futures

The future directions of research on 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one could involve further exploration of its derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

1-hydroxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15-7-3-6-12-11(15)8-9-13-10-4-1-2-5-14(10)17(19)20-16(12)13/h3,6-9,18H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMGRGVAXQHCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(C4=C(C=C3)C(=CC=C4)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202410 | |

| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one | |

CAS RN |

5408-46-8 | |

| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

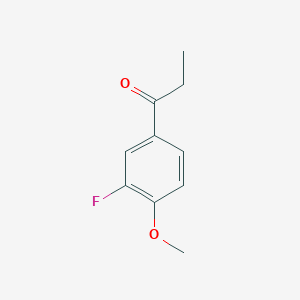

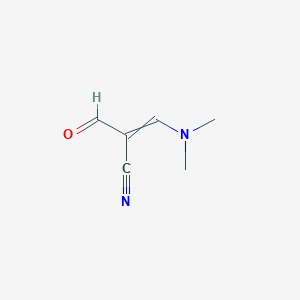

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)